4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with an appropriate amine in the presence of a base such as Hunig’s base in n-butanol . The resulting intermediate is then subjected to further reactions, including oxidation and nucleophilic displacement, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as m-CPBA.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro or methylmercapto groups.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often require bases such as Hunig’s base and solvents like n-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves the inhibition of protein kinases, particularly CDK2 (Cyclin-Dependent Kinase 2). By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory properties and have shown potential in cancer treatment.
Uniqueness
4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a particularly promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-2-12(3-1)14-8-15(19-10-18-14)24-4-6-25(7-5-24)17-13-9-22-23-16(13)20-11-21-17/h8-12H,1-7H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVTVYNGVQWMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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